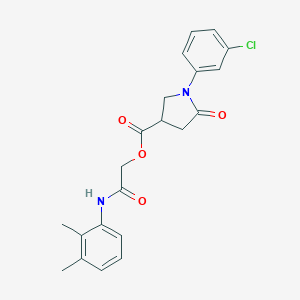
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reducing the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce inflammation and pain in animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its potential as a treatment for pain and inflammation-related diseases. Another direction is to explore its potential as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand its mechanism of action and potential limitations for lab experiments.
Métodos De Síntesis
The synthesis of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2-(2,3-Dimethylanilino)-2-oxoethyl chloride with 1-(3-chlorophenyl)-5-oxo-2-pyrrolidinecarboxylic acid in the presence of a base. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
Nombre del producto |
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C21H21ClN2O4 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
[2-(2,3-dimethylanilino)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-13-5-3-8-18(14(13)2)23-19(25)12-28-21(27)15-9-20(26)24(11-15)17-7-4-6-16(22)10-17/h3-8,10,15H,9,11-12H2,1-2H3,(H,23,25) |
Clave InChI |
LDEVUJDQQNMNJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)








